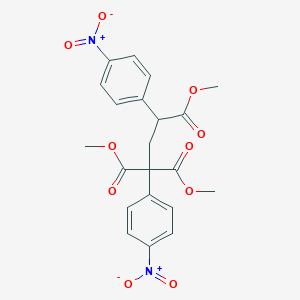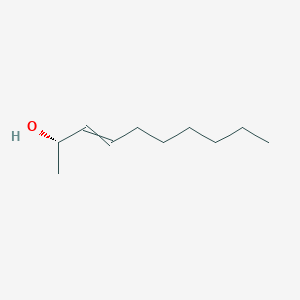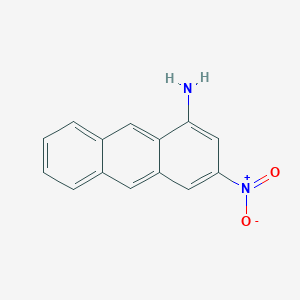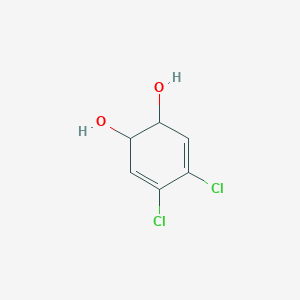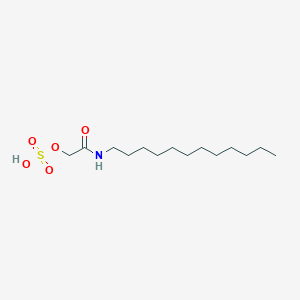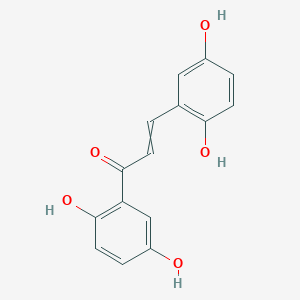
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 2,5-dihydroxybenzaldehyde and acetophenone as starting materials. The reaction is carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant properties and has been investigated for its ability to scavenge free radicals.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific optical or electronic properties
Wirkmechanismus
The biological activities of 1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), through the modulation of signaling pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and flavonoids:
-
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
- 1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
- 1,1′-(4,6-Dihydroxybenzene-1,3-diyl)bis[3-(furan-2-yl)prop-2-en-1-one]
-
Uniqueness
- The presence of hydroxyl groups at the 2 and 5 positions on both aromatic rings enhances its antioxidant activity.
- The α,β-unsaturated carbonyl system contributes to its ability to interact with various biological targets, making it a versatile compound for therapeutic applications .
Eigenschaften
CAS-Nummer |
219298-86-9 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
1,3-bis(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-2-5-13(18)9(7-10)1-4-14(19)12-8-11(17)3-6-15(12)20/h1-8,16-18,20H |
InChI-Schlüssel |
CRJAUMUKWPKYKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C=CC(=O)C2=C(C=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


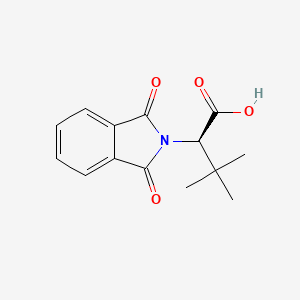
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
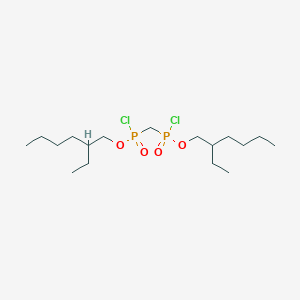
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
